molecular formula C25H25N3O2S2 B2614092 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea CAS No. 1115948-62-3

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea

Cat. No. B2614092
CAS RN: 1115948-62-3
M. Wt: 463.61
InChI Key: NZSPTRSVFNMOBB-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-benzylurea” is a compound that contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazoles have been studied for their potential in various fields, including as optical materials and for their biological potential .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives involves the coupling between aromatic aldehydes and o-aminothiophenols .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .


Chemical Reactions Analysis

Benzothiazole derivatives show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo thiadiazol-3-yl)benzo[d]thiazol-2-amine, was found to have a melting point of 254–256 °C .

Scientific Research Applications

Antioxidant Activity and Protective Effects

Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea, have demonstrated significant antioxidant activity. In a study evaluating benzothiazole-isothiourea derivatives, one compound exhibited potent free radical scavenging activity and protective effects against acetaminophen-induced hepatotoxicity. This compound increased reduced glutathione content and decreased malondialdehyde levels, demonstrating its potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Antitumor Activities

Several studies have explored the antitumor properties of benzothiazole derivatives, showing potent and selective activity against various cancer cell lines. For instance, 2-(4-aminophenyl)benzothiazoles have been highlighted for their effectiveness against breast, ovarian, colon, and renal cell carcinomas. The mechanisms behind their antitumor activities, including selective accumulation and metabolism in sensitive cell lines, underline their potential for cancer therapy. Notably, modifications such as N-acylation have been studied to understand their impact on antitumor efficacy, revealing insights into the role of metabolism in their mode of action (Chua et al., 1999).

Diuretic Activity

Benzothiazole derivatives have also been evaluated for their diuretic activity, with specific compounds showing promising results in vivo. Among a series of synthesized compounds, one particular N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivative stood out for its diuretic potential (Yar & Ansari, 2009).

Prodrug Development for Enhanced Drug Delivery

The development of amino acid prodrugs of benzothiazole derivatives represents a significant advancement in enhancing the solubility and bioavailability of these compounds for cancer treatment. Prodrugs designed to improve the pharmacokinetic profile and reduce toxic side effects have shown efficacy in preclinical models, demonstrating their suitability for clinical evaluation (Bradshaw et al., 2002).

Mechanism of Action

Future Directions

Benzothiazole derivatives have been studied extensively for their potential biological activities. They have shown promise in areas such as anti-tubercular compounds , and there is ongoing research into their potential applications in other areas. Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.

properties

IUPAC Name

N-(4-butylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-22(29)16-31-25-27-20-15-21(18-9-6-5-7-10-18)32-23(20)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSPTRSVFNMOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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